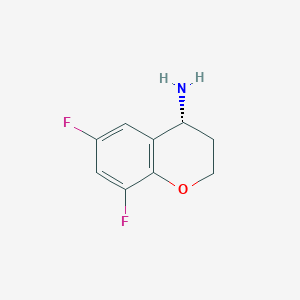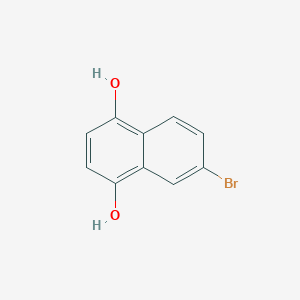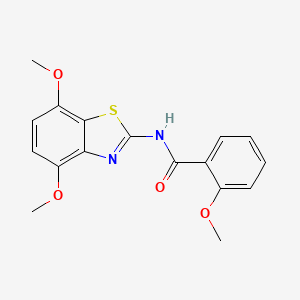![molecular formula C13H16ClN3O2 B3301794 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide CAS No. 912771-46-1](/img/structure/B3301794.png)
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide: is a heterocyclic organic compound with the molecular formula C13H16ClN3O2 and a molecular weight of 281.74 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide typically involves multiple steps, starting with the chlorination of benzamide to introduce the chlorine atom. The cyclopentyl ring is then functionalized with the hydroxycarbamimidoyl group through a series of reactions involving reagents such as hydroxylamine and carbonyl compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the benzamide group to a carboxylic acid derivative.
Reduction: : Reduction of the chloro group to produce a corresponding amine.
Substitution: : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Amines.
Substitution: : A wide range of functionalized derivatives depending on the substituent.
Applications De Recherche Scientifique
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide: can be compared to similar compounds such as 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]benzamide . While both compounds share structural similarities, their differences in ring size and functional groups can lead to variations in their chemical properties and biological activities.
List of Similar Compounds
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]benzamide
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]benzamide
Other benzamide derivatives with similar functional groups and substitutions.
Propriétés
Numéro CAS |
912771-46-1 |
|---|---|
Formule moléculaire |
C13H16ClN3O2 |
Poids moléculaire |
281.74 g/mol |
Nom IUPAC |
4-chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]benzamide |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-5-3-9(4-6-10)11(18)16-13(12(15)17-19)7-1-2-8-13/h3-6,19H,1-2,7-8H2,(H2,15,17)(H,16,18) |
Clé InChI |
OWFKEQFYRUHPPL-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl |
SMILES isomérique |
C1CCC(C1)(/C(=N/O)/N)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine](/img/structure/B3301720.png)


![(5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid;hydrochloride](/img/structure/B3301728.png)




![2-(naphthalen-2-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B3301757.png)
![2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3301762.png)

![N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3301773.png)


